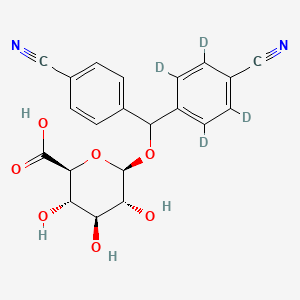

Letrozole-D4 carbinol Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

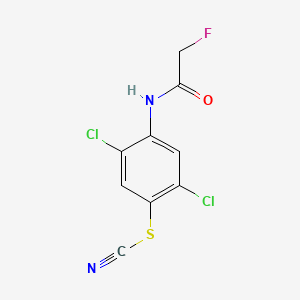

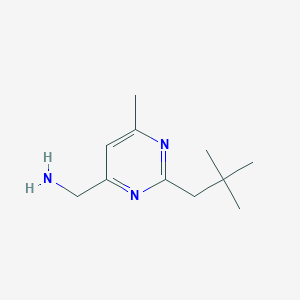

Letrozole-D4 carbinol Glucuronide is a metabolite of letrozole, a third-generation non-steroidal aromatase inhibitor. Letrozole is primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The compound this compound is formed through the glucuronidation of letrozole’s carbinol metabolite, which is an inactive form of the drug .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Letrozole-D4 carbinol Glucuronide involves multiple steps. Initially, letrozole undergoes metabolism to form the carbinol metabolite, 4,4’-(hydroxymethylene)dibenzonitrile. This intermediate is then subjected to glucuronidation to form this compound. The glucuronidation process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronide donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of letrozole followed by its metabolic conversion to the carbinol metabolite and subsequent glucuronidation. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions: Letrozole-D4 carbinol Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the carbinol metabolite, resulting in the formation of a more water-soluble compound that can be easily excreted from the body .

Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where these enzymes are abundant .

Major Products Formed: The major product formed from the glucuronidation of letrozole’s carbinol metabolite is this compound. This compound is pharmacologically inactive and is excreted from the body .

科学的研究の応用

Letrozole-D4 carbinol Glucuronide is primarily used in pharmacokinetic studies to understand the metabolism and excretion of letrozole. It is also used in clinical research to study the inter-individual variability in drug response and side effects among patients undergoing letrozole therapy . Additionally, it serves as a reference standard in analytical chemistry for the quantification of letrozole and its metabolites in biological samples .

作用機序

Letrozole-D4 carbinol Glucuronide itself does not have a direct mechanism of action as it is an inactive metabolite. its formation is a result of the metabolic pathway of letrozole. Letrozole inhibits the enzyme aromatase (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, letrozole reduces estrogen levels, thereby inhibiting the growth of estrogen-dependent breast cancer cells .

類似化合物との比較

Similar Compounds:

- Letrozole

- Anastrozole

- Exemestane

- Formestane

Comparison: Letrozole-D4 carbinol Glucuronide is unique in that it is a glucuronidated metabolite of letrozole, whereas other similar compounds like anastrozole and exemestane do not undergo the same metabolic pathway. Letrozole is known for its high potency and selectivity in inhibiting aromatase, making it more effective in reducing estrogen levels compared to other aromatase inhibitors .

特性

分子式 |

C21H18N2O7 |

|---|---|

分子量 |

414.4 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[(4-cyanophenyl)-(4-cyano-2,3,5,6-tetradeuteriophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18N2O7/c22-9-11-1-5-13(6-2-11)18(14-7-3-12(10-23)4-8-14)29-21-17(26)15(24)16(25)19(30-21)20(27)28/h1-8,15-19,21,24-26H,(H,27,28)/t15-,16-,17+,19-,21+/m0/s1/i1D,2D,5D,6D/t15-,16-,17+,18?,19-,21+ |

InChIキー |

IPWWFVALEDKGPE-IWJBXSTDSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |

正規SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)OC3C(C(C(C(O3)C(=O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)

![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)

![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)

![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)

![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)